molecular formula C9H8O4S B6228143 1,1-dioxo-2,3-dihydro-1lambda6-benzothiophene-3-carboxylic acid CAS No. 14750-57-3

1,1-dioxo-2,3-dihydro-1lambda6-benzothiophene-3-carboxylic acid

Cat. No.: B6228143
CAS No.: 14750-57-3
M. Wt: 212.2
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Description

1,1-dioxo-2,3-dihydro-1lambda6-benzothiophene-3-carboxylic acid is an organic compound with the molecular formula C9H8O4S. It belongs to the class of benzothiophenes, which are sulfur-containing heterocyclic compounds. This compound is notable for its unique structure, which includes a benzothiophene core with a carboxylic acid group and a sulfone group.

Properties

CAS No.

14750-57-3

Molecular Formula

C9H8O4S

Molecular Weight

212.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-dioxo-2,3-dihydro-1lambda6-benzothiophene-3-carboxylic acid can be synthesized through various methods. One common approach involves the oxidation of 2,3-dihydrobenzothiophene-3-carboxylic acid using strong oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under acidic conditions to facilitate the formation of the sulfone group.

Industrial Production Methods

In an industrial setting, the production of 1,1-dioxo-2,3-dihydro-1lambda6-benzothiophene-3-carboxylic acid may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,1-dioxo-2,3-dihydro-1lambda6-benzothiophene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfonic acids.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

    Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alcohols or amines in the presence of catalysts such as sulfuric acid or dicyclohexylcarbodiimide (DCC).

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Sulfides.

    Substitution: Esters or amides.

Scientific Research Applications

1,1-dioxo-2,3-dihydro-1lambda6-benzothiophene-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1,1-dioxo-2,3-dihydro-1lambda6-benzothiophene-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The sulfone group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2,3-dihydrobenzothiophene-3-carboxylic acid: Lacks the sulfone group, making it less oxidized.

    Benzothiophene-3-carboxylic acid: Does not have the dihydro or sulfone groups.

    1,1-dioxo-2,3-dihydro-1lambda6-benzothiophene-5-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.

Uniqueness

1,1-dioxo-2,3-dihydro-1lambda6-benzothiophene-3-carboxylic acid is unique due to the presence of both a sulfone group and a carboxylic acid group on the benzothiophene core. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

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